1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione

Description

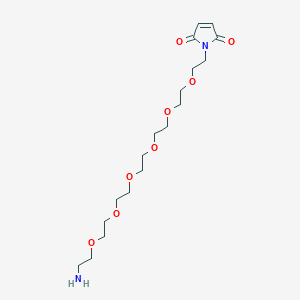

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione is a synthetic maleimide derivative featuring a polyethylene glycol (PEG)-based aminopolyether chain. The maleimide core (pyrrole-2,5-dione) is renowned for its selective reactivity with thiol groups (-SH), enabling applications in bioconjugation, such as linking antibodies, proteins, or peptides to drug carriers or diagnostic agents . The hexaoxaicosyl chain comprises six ethylene glycol (EG) repeating units (3,6,9,12,15,18-hexaoxaicosyl), imparting hydrophilicity and water solubility, while the terminal amino group (-NH₂) facilitates further functionalization via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) . This compound is hypothesized to balance solubility and cellular permeability due to its intermediate PEG chain length, making it a candidate for drug delivery systems or targeted therapies.

Properties

Molecular Formula |

C18H32N2O8 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C18H32N2O8/c19-3-5-23-7-9-25-11-13-27-15-16-28-14-12-26-10-8-24-6-4-20-17(21)1-2-18(20)22/h1-2H,3-16,19H2 |

InChI Key |

PWJJRTZKMHEQHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Synthetic Objectives

Molecular Architecture

The target compound features a 1H-pyrrole-2,5-dione (maleimide) core substituted at the N1 position with a 20-aminohexaoxaicosyl chain. This chain comprises six ethylene glycol units (3,6,9,12,15,18-hexaoxaicosyl) terminated by a primary amine. The maleimide group provides reactivity toward thiols for bioconjugation, while the polyether segment enhances solubility and biocompatibility.

Synthetic Challenges

Key challenges include:

- Regioselective functionalization of the maleimide nitrogen.

- Assembly of the polyether chain with precise ether linkages.

- Introduction of the terminal amine without side reactions.

Preparation of the Maleimide Core

Maleimide Synthesis via Cyclocondensation

The 1H-pyrrole-2,5-dione core is typically synthesized via cyclocondensation of maleic anhydride derivatives with amines. In a representative procedure, N3-substituted amidrazones react with 2,3-dimethylmaleic anhydride in toluene or chloroform under reflux to yield 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (75–95% yield). For the target compound, the anhydride must lack methyl substituents to preserve reactivity at the maleimide double bond.

Reaction Optimization

Assembly of the 20-Aminohexaoxaicosyl Chain

Solid-Phase Peptide Synthesis (SPPS)

The polyether-amine chain is constructed using Fmoc-based SPPS on a microwave-assisted Liberty peptide synthesizer.

Resin and Protecting Groups

- Resin : Low-load Fmoc-Lys(Mtt)-Wang resin (0.35 mmol/g) enables selective deprotection of the ε-amino group via hexafluoroisopropanol (HFIP).

- Building Blocks : Fmoc-protected ethylene glycol derivatives (e.g., Fmoc-8-amino-3,6-dioxaoctanoic acid) are coupled sequentially to extend the polyether chain.

Coupling Conditions

Conjugation of Polyether Chain to Maleimide

Nucleophilic Substitution

The terminal amine of the polyether chain reacts with a maleimide derivative bearing a leaving group (e.g., bromide).

Procedure

- Activation : Maleimide is functionalized with a bromoacetyl group via reaction with bromoacetic anhydride.

- Coupling : The polyether amine (20-aminohexaoxaicosyl) displaces bromide in DMF at 25°C for 12 hours.

Yield Optimization

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Chemical Reactions Analysis

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like acetyl chloride in methanol.

Deprotection: The N-tert-butyloxycarbonyl (N-Boc) group can be selectively removed using oxalyl chloride.

Scientific Research Applications

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.

Industry: The compound can be used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, influencing various biochemical processes. For example, it can act as an inhibitor of certain enzymes, affecting their activity and downstream pathways .

Comparison with Similar Compounds

Key Observations :

- PEG Chain Length : Longer chains (e.g., 9 ether units) enhance solubility but may reduce membrane permeability, whereas shorter chains (e.g., 4 ether units) favor cellular uptake .

- Terminal Groups: Amino (-NH₂) and alkyne (-C≡CH) groups enable site-specific conjugation, while hydroxy (-OH) requires activation for coupling .

- Non-PEG Derivatives: U-73122 and agricultural analogs () lack PEG chains, instead relying on steroidal or aromatic substituents for biological activity .

Physicochemical Properties and Stability

Notes:

- Longer PEG chains (e.g., nonaoxanonacosyl) necessitate stringent storage (-80°C) to prevent degradation, whereas shorter chains (tetraoxatetradecyl) are stable at 2–8°C .

- Maleimide rings are prone to hydrolysis in aqueous solutions, especially at neutral or basic pH .

Research and Application Contexts

- Bioconjugation: The target compound and its longer-chain analog () are used to functionalize nanoparticles, antibodies, or therapeutic proteins .

- Drug Delivery : Intermediate PEG length may optimize pharmacokinetics by balancing circulation time and tissue penetration.

- Enzyme Inhibition : U-73122’s PLC inhibition mechanism is unique to its steroidal substituent, unrelated to PEG-maleimides .

- Agriculture: Non-PEG maleimides () demonstrate pesticidal utility, emphasizing structural versatility .

Biological Activity

1-(20-Amino-3,6,9,12,15,18-hexaoxaicosyl)-1H-pyrrole-2,5-dione is a compound that belongs to the class of pyrrole derivatives. Pyrrole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article will explore the biological activity of this specific compound based on available research findings.

The chemical structure of this compound includes a long hydrophilic hexaoxaicosyl chain which may influence its solubility and interaction with biological membranes. The presence of the pyrrole-2,5-dione moiety is significant for its biological activity.

Anticancer Activity

Research has indicated that pyrrole derivatives can exhibit significant anticancer properties. For instance, studies on similar pyrrole compounds have shown their ability to inhibit the growth of various cancer cell lines. A related compound, 4-amino-3-chloro-1H-pyrrole-2,5-dione, demonstrated potent inhibition against colon cancer cell lines with a GI50 value in the nanomolar range . This suggests that this compound may also possess similar anticancer properties due to structural similarities.

Anti-inflammatory Activity

Pyrrole derivatives have been noted for their anti-inflammatory effects. A study on amidrazone-derived pyrrole-2,5-diones showed significant inhibition of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs) . The anti-inflammatory potential of this compound could be hypothesized based on these findings.

Antimicrobial Activity

Pyrrole compounds are also recognized for their antimicrobial properties. A study highlighted that certain pyrrole derivatives exhibited activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli . The long hydrophilic chain in this compound might enhance its membrane permeability and thus its antimicrobial efficacy.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often influenced by their structural features. Modifications in side groups can significantly alter their interaction with biological targets. For example:

- Hydrophobic vs Hydrophilic Groups : The presence of hydrophilic chains can enhance solubility and bioavailability.

- Functional Groups : Specific functional groups attached to the pyrrole ring can increase affinity for target enzymes or receptors.

Case Studies

Several studies have investigated the biological activities of pyrrole derivatives:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Dubinina et al. (2007) | 4-amino-3-chloro-1H-pyrrole-2,5-dione | Anticancer | Inhibited colon cancer cell lines with GI50 ~ 1.0–1.6 × 10^-8 M |

| Kuznietsova et al. (2016) | Various pyrroles | Anti-inflammatory | Significant inhibition of IL-6 and TNF-α production in PBMCs |

| Garmanchuk et al. (2013) | Pyrrole derivatives | Antimicrobial | Active against multiple bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.